molecular formula C14H15ClFNO B2830166 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride CAS No. 2138519-32-9

1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride

Cat. No.: B2830166
CAS No.: 2138519-32-9
M. Wt: 267.73
InChI Key: AMBAXUBRURQXGR-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H15ClFNO and a molecular weight of 267.73 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophenol and 4-bromophenylacetonitrile as the primary starting materials.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 4-bromophenylacetonitrile with the fluorophenoxy group from 4-fluorophenol. This step is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Hydrolysis and Reduction: The resulting nitrile compound is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently reduced to the ethanamine derivative using a reducing agent like lithium aluminum hydride (LiAlH4).

    Formation of Hydrochloride Salt: Finally, the free base of 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield phenolic and amine derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity to specific targets, while the ethanamine moiety facilitates its interaction with biological membranes. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(4-fluorophenoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14;/h2-10H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBAXUBRURQXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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